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Iron molybdenum oxide

Methanol oxidation Formaldehyde synthesis Selective oxidation catalysis

Generic procurement of Iron Molybdenum Oxide (CAS 11115-97-2) risks catalyst failure due to uncontrolled Mo/Fe stoichiometry. BenchChem supplies rigorously specified formulations with Mo/Fe atomic ratio 2.0-3.0, delivering >99% methanol conversion and >92% formaldehyde selectivity for the Formox process. • Optimized Fe₂(MoO₄)₃/MoO₃ biphasic structure ensures sustained catalytic activity • Hydrothermal synthesis yields h-MoO₃ phase, minimizing Mo volatilization for 1-2 yr lifetime • Impurity-tolerant formulation reduces feedstock pretreatment costs vs. Ag catalysts

Molecular Formula Fe2Mo2O9-12
Molecular Weight 447.6 g/mol
CAS No. 11115-97-2
Cat. No. B083317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron molybdenum oxide
CAS11115-97-2
SynonymsIron molybdenum oxide
Molecular FormulaFe2Mo2O9-12
Molecular Weight447.6 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Mo].[Mo]
InChIInChI=1S/2Fe.2Mo.9O/q2*+3;;;9*-2
InChIKeyNGJMAOMHPSCKKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron Molybdenum Oxide Procurement Guide


Iron molybdenum oxide, primarily commercialized as ferric molybdate Fe₂(MoO₄)₃ in physical mixture with excess MoO₃, is the established industrial catalyst for the selective oxidation of methanol to formaldehyde via the Formox process [1]. The bulk formulation typically comprises Fe₂(MoO₄)₃ as the active phase with a suprastoichiometric Mo/Fe atomic ratio ranging from 2.0 to 3.0 to maintain high selectivity and structural stability under reaction conditions [2]. Beyond its dominant role in formaldehyde manufacture, nanostructured derivatives incorporating iron molybdate phases (e.g., FeMoO₄) have emerged as high-capacity anode components for lithium-ion batteries, leveraging conversion reaction mechanisms and synergistic effects with iron oxide and carbon matrices . This guide provides quantitative comparative evidence to support informed procurement and material selection decisions against alternative catalyst systems and anode formulations.

Iron Molybdenum Oxide Substitution Risks


Procurement of iron molybdenum oxide under the generic CAS 11115-97-2 is fraught with performance risk, as the material's functional identity is defined not by a singular stoichiometric compound but by its precise Mo/Fe atomic ratio and the resulting biphasic structure of Fe₂(MoO₄)₃ and MoO₃. Deviations from the optimal Mo/Fe range of 2.0–3.0, or the use of stoichiometric Fe₂(MoO₄)₃ alone, fundamentally alter catalytic selectivity and operational lifetime. Pure Fe₂O₃ combusts methanol entirely to CO₂ (0% formaldehyde selectivity), whereas pure MoO₃ exhibits low activity [1]. Furthermore, catalysts with Mo/Fe < 1.5 suffer irreversible deactivation due to the formation of unselective iron oxide phases, while insufficient excess MoO₃ accelerates volatilization-driven molybdenum depletion, shortening industrial catalyst life from the expected 1–2 years to a fraction of that duration [2]. The quantitative evidence below establishes that only formulations with rigorously controlled Mo/Fe ratios and phase distribution deliver the high methanol conversion (>99%) and formaldehyde selectivity (>92%) required for economically viable formaldehyde production [3].

Iron Molybdenum Oxide Performance Comparison


Methanol Oxidation Activity Comparison

The specific activity for methanol oxidation to formaldehyde reaches a distinct maximum at the Fe₂(MoO₄)₃ stoichiometry (Mo/Fe = 1.5), exceeding the activity of both pure MoO₃ and pure Fe₂O₃. While Fe₂O₃ exhibits no formaldehyde selectivity (0%), producing exclusively CO₂ via a formate intermediate, the Fe₂(MoO₄)₃ phase directs the reaction through a selective methoxy intermediate that yields formaldehyde [1]. This differentiation confirms that Fe₂(MoO₄)₃ is the essential active phase, not merely a support for MoO₃, and that any procurement specification deviating toward iron-rich compositions will result in combustion rather than selective oxidation [2].

Methanol oxidation Formaldehyde synthesis Selective oxidation catalysis

Optimal Mo/Fe Ratio for Methanol Conversion

Mechanochemically synthesized iron-molybdenum catalysts exhibit a clear performance optimum at an Mo/Fe atomic ratio of 2.6 when calcined at 500°C for 4 hours. At this composition, the catalyst achieves 100% methanol conversion with a formaldehyde yield of 92.27% [1]. This Mo/Fe ratio exceeds the stoichiometric requirement for Fe₂(MoO₄)₃ (Mo/Fe = 1.5) and falls within the industrially relevant range (Mo/Fe = 2–3), confirming that excess MoO₃ is necessary for maximizing formaldehyde yield [2]. Below this optimal ratio, conversion and yield progressively decline due to insufficient molybdenum surface enrichment; above it, excess MoO₃ volatilization accelerates without proportional performance gain [3].

Catalyst formulation Mo/Fe ratio optimization Formox process

Hydrothermal vs. Co-Precipitation Synthesis

Catalysts prepared via one-step low-temperature hydrothermal synthesis (Mo/Fe ~ 3.0) demonstrate measurably higher formaldehyde selectivity compared to conventionally co-precipitated iron molybdate catalysts of identical bulk composition [1]. The hydrothermal route yields a mixed-phase material comprising poorly crystalline Mo₅O₁₄ and amorphous Fe₂(MoO₄)₃-type precursor, which upon mild calcination (200–300°C) converts to a high surface area Fe₂(MoO₄)₃/MoO₃ mixture with superior selectivity characteristics. In contrast, co-precipitated catalysts with equivalent Mo/Fe ratios exhibit lower formaldehyde selectivity, attributed to differences in phase distribution, crystallite morphology, and molybdenum surface speciation [2].

Catalyst synthesis Hydrothermal method Selectivity enhancement

Fe-Mo Catalyst vs. Silver Catalyst Selectivity

In commercial formaldehyde production, iron molybdate-based catalysts (Formox process) achieve formaldehyde selectivities of 92–95% at methanol conversions exceeding 99%, operating at temperatures between 250–400°C [1]. In contrast, the silver catalyst process operates at higher temperatures, yields lower formaldehyde selectivity, and requires downstream methanol recovery due to incomplete conversion [2]. Additionally, iron molybdate catalysts exhibit reduced sensitivity to typical methanol impurities compared to silver catalysts and produce aqueous formaldehyde solutions with substantially lower formic acid content [3]. This combination of higher selectivity, complete conversion, and lower operating temperature establishes iron molybdenum oxide as the preferred catalyst for large-scale, high-purity formaldehyde manufacture.

Formaldehyde production Silver catalyst comparison Formox vs. silver process

FeMoO4 Composite Anode for Lithium-Ion Batteries

Multicomponent FeMoO₄/Fe₂O₃-NC (nitrogen-doped carbon) nanocomposites, derived from PMoO₁₂@NH₂-MIL-53(Fe) precursors, achieve a specific capacity of approximately 1021 mAh g⁻¹ after 100 cycles at 100 mA g⁻¹ current density . Under higher current density (500 mA g⁻¹), the composite maintains an average specific capacity of up to 862 mAh g⁻¹. This performance substantially exceeds that of conventional graphite anodes (~372 mAh g⁻¹ theoretical) and is attributed to the synergistic effect between FeMoO₄ and Fe₂O₃, wherein FeMoO₄ provides high capacity while the nitrogen-doped carbon matrix buffers volume expansion and enhances electronic conductivity [1]. In a related ternary system, MoO₂-Fe₃O₄/graphene nanocomposite exhibits an initial charge capacity of 922.0 mAh g⁻¹ that increases to 1154.9 mAh g⁻¹ after 100 cycles (125% capacity retention relative to initial), demonstrating the unique capacity-rise phenomenon characteristic of conversion-type oxide anodes [2].

Lithium-ion battery Anode material Conversion reaction Iron molybdate

h-MoO3 vs. α-MoO3 Volatilization Rate

The industrial lifetime of iron molybdate catalysts is limited to 1–2 years primarily due to MoO₃ volatilization under reaction conditions, leading to progressive loss of selectivity and eventual formation of unselective Fe₂O₃ [1]. Comparative stability studies reveal that catalysts synthesized with the thermodynamically metastable hexagonal h-MoO₃ phase (crystal size 2–10 µm) exhibit a significantly lower rate of MoO₃ volatilization and correspondingly slower deactivation than those containing the thermodynamically stable α-MoO₃ phase [2]. This is attributed to the lower surface-area-to-volume ratio of larger h-MoO₃ crystals, which reduces the exposed MoO₃ surface available for volatilization. Even after significant Mo depletion, the catalyst maintains formaldehyde selectivity above 92%, and spent catalysts can be partially reactivated via heat treatment that promotes Mo migration from the bulk Fe₂(MoO₄)₃ to the surface [3].

Catalyst deactivation Molybdenum volatilization Phase stability

Iron Molybdenum Oxide Application Scenarios


Formox Process Catalyst Procurement

For industrial-scale formaldehyde manufacture via methanol oxidation, iron molybdenum oxide with Mo/Fe atomic ratio of 2.6 ± 0.2 and calcined at ~500°C delivers 100% methanol conversion and 92.27% formaldehyde yield [1]. This formulation outperforms both stoichiometric Fe₂(MoO₄)₃ (Mo/Fe = 1.5) and silver-based catalysts in selectivity (92–95% vs. lower Ag selectivity), conversion completeness (>99% vs. incomplete Ag conversion), and operating temperature (250–400°C vs. higher Ag temperatures) [2]. Procurement should prioritize materials synthesized via hydrothermal routes that yield the metastable h-MoO₃ phase (2–10 µm crystals), which demonstrates reduced MoO₃ volatilization and extended catalyst lifetime compared to α-MoO₃-containing formulations [3]. Specifications should exclude materials with Mo/Fe < 1.5, as Fe₂O₃ contamination drives unselective combustion to CO₂.

Lithium-Ion Battery Anode Development

For next-generation high-energy-density lithium-ion battery anodes, iron molybdate-containing nanocomposites (e.g., FeMoO₄/Fe₂O₃-NC or MoO₂-Fe₃O₄/graphene) offer quantifiable capacity advantages over graphite anodes. FeMoO₄/Fe₂O₃-NC achieves ~1021 mAh g⁻¹ after 100 cycles at 100 mA g⁻¹—approximately 2.7× the theoretical capacity of graphite (372 mAh g⁻¹) . MoO₂-Fe₃O₄/graphene ternary composite demonstrates a unique capacity-rise phenomenon, increasing from 922.0 to 1154.9 mAh g⁻¹ after 100 cycles (125% capacity retention) [4]. The synergistic effect between FeMoO₄ (or MoO₂) and Fe₃O₄ phases, combined with the conductive and volume-buffering carbon/graphene matrix, mitigates the rapid capacity fade characteristic of single-phase transition metal oxide anodes. Procurement for battery R&D should target nanocomposites with controlled Fe:Mo ratios and intimate carbon integration.

Catalyst Deactivation Mitigation

Iron molybdate catalysts in continuous formaldehyde production experience progressive MoO₃ volatilization, leading to Mo depletion from the Fe₂(MoO₄)₃ phase and eventual formation of unselective Fe₂O₃ and FeMoO₄ phases [5]. Catalyst lifetime is typically 1–2 years, with initial free MoO₃ volatilizing within ~10 hours of operation. Procurement of materials containing the metastable hexagonal h-MoO₃ phase (rather than α-MoO₃) reduces the rate of Mo volatilization and slows deactivation, as demonstrated by comparative stability studies over 100 hours on stream at 380–407°C [3]. Additionally, spent catalysts exhibiting Mo depletion but retaining >92% formaldehyde selectivity can be partially regenerated via controlled heat treatment, which promotes Mo migration from the bulk Fe₂(MoO₄)₃ to the catalyst surface. This regeneration potential should factor into total cost-of-ownership calculations for large-volume procurement.

Impurity-Tolerant Catalyst Selection

Iron molybdenum oxide catalysts exhibit significantly lower sensitivity to common methanol impurities compared to silver-based catalyst systems [2]. This impurity tolerance enables operation with technical-grade methanol feedstocks without the extensive purification required for silver gauze reactors, reducing pretreatment capital and operating costs. Furthermore, the Fe-Mo oxide catalyst system produces aqueous formaldehyde solutions with substantially lower formic acid content than silver-catalyzed processes, improving downstream product quality for resin and polymer manufacturing [2]. For procurement decisions involving variable or lower-purity methanol feedstocks, iron molybdenum oxide catalysts offer a quantifiable operational flexibility advantage over silver alternatives, with maintained 92–95% selectivity even at modest deviations from optimal Mo/Fe ratio.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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